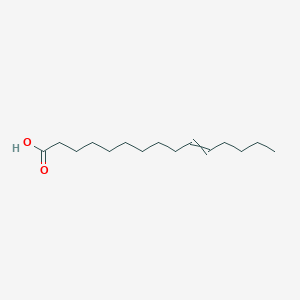

pentadec-10-enoic acid

描述

Structure

3D Structure

属性

分子式 |

C15H28O2 |

|---|---|

分子量 |

240.38 g/mol |

IUPAC 名称 |

pentadec-10-enoic acid |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17) |

InChI 键 |

APXSAEQXOXTDAM-UHFFFAOYSA-N |

规范 SMILES |

CCCCC=CCCCCCCCCC(=O)O |

产品来源 |

United States |

Occurrence, Distribution, and Natural Product Profiling

Natural Sources and Bioprospecting Studies

Bioprospecting efforts have led to the identification of pentadec-10-enoic acid in a range of unique environments, from deep-sea hydrothermal vents to coastal marine ecosystems and terrestrial flora.

One of the most notable occurrences of this compound is in the hyperthermophilic archaeon Pyrococcus furiosus. This organism thrives in extremely hot environments, such as submarine volcanic vents. lareferencia.info The lipid composition of P. furiosus is adapted to these harsh conditions, and the presence of (10Z)-pentadecenoic acid has been reported within its cellular makeup. lareferencia.info The ability of this archaeon to synthesize and incorporate such a fatty acid into its membranes is a subject of interest in understanding the biochemical adaptations to high-temperature life.

The marine environment, particularly algae, represents a significant source of diverse fatty acids, including this compound.

In contrast, a comprehensive study of seaweeds from the Arabian Gulf has explicitly identified (10Z)-pentadec-10-enoic acid as a constituent of their fatty acid profiles. dvo.ru This research highlights the regional biodiversity of marine algae as a source for this particular fatty acid. The relative abundance of this compound was found to vary among the different species of seaweeds analyzed. dvo.ru

The plant kingdom is a rich source of a vast array of phytochemicals, including numerous fatty acids. Annona squamosa, commonly known as the custard apple, has been the subject of several phytochemical investigations, with analyses conducted on its leaves and seeds to determine their chemical composition. gsconlinepress.comumt.edu.my These studies have identified a variety of saturated and unsaturated fatty acids. However, a thorough review of the published fatty acid profiles of Annona squamosa leaves and seeds did not reveal the presence of this compound. This suggests that this particular fatty acid is likely not a component of this plant species.

This compound, as an odd-chain fatty acid, is part of a group of lipids that are less common than their even-chain counterparts. The metabolism of odd-chain fatty acids in biological systems is a complex area of study. While the direct endogenous metabolic pathways of this compound are not well-documented, the metabolism of the saturated odd-chain fatty acid, pentadecanoic acid (C15:0), has been investigated. Pentadecanoic acid can be synthesized endogenously, and its levels can be influenced by diet. It is plausible that this compound could be a metabolic intermediate in pathways involving other odd-chain fatty acids, but further research is needed to confirm its specific endogenous roles and metabolic fate in various biological systems. The PubChem database notes that (10Z)-pentadecenoic acid has a role as a metabolite. lareferencia.info

Comparative Abundance in Diverse Biological Lipid Profiles

The concentration of this compound varies significantly across different organisms where it is present. In many cases, it is a minor component of the total fatty acid profile.

A study on seaweeds from the Arabian Gulf provides quantitative data on the relative abundance of (10Z)-pentadec-10-enoic acid. The data reveals that its percentage of the total fatty acids is generally low, but detectable, across several species.

Table 1: Relative Abundance of (10Z)-pentadec-10-enoic acid in Arabian Gulf Seaweeds dvo.ru

| Seaweed Species | Phylum | Relative Abundance (% of Total Fatty Acids) |

| Ulva chaugulii | Chlorophyta | 0.05 ± 0.02 |

| Ulva sp. | Chlorophyta | 0.07 ± 0.02 |

| Codium papillatum | Chlorophyta | 0.05 ± 0.02 |

| Chondria sp. | Rhodophyta | 0.08 ± 0.01 |

| Padina boergesenii | Ochrophyta | 0.07 ± 0.01 |

| Sargassum aquifolium | Ochrophyta | 0.05 ± 0.01 |

| Iyengaria stellata | Ochrophyta | 0.09 ± 0.01 |

| Feldmannia indica | Ochrophyta | 0.06 ± 0.01 |

Data is presented as mean ± standard deviation.

This table clearly illustrates the variability in the abundance of this compound among different seaweeds, even within the same phylum. These findings underscore the importance of detailed lipid profiling in understanding the biochemical diversity of marine organisms.

Biosynthesis and Metabolic Pathways in Biological Systems

Cellular Uptake and Transport Mechanisms

The entry of pentadec-10-enoic acid into cells is a critical first step in its metabolism. This process is facilitated by specific transport proteins embedded in the cell membrane that are responsible for the translocation of long-chain fatty acids from the extracellular environment into the cytoplasm.

Role of Long-Chain Fatty Acid Transport Protein 1 (FATP1)

Long-Chain Fatty Acid Transport Protein 1 (FATP1), also known as solute carrier family 27 member 1 (SLC27A1), plays a key role in the cellular uptake of long-chain fatty acids, including (10Z)-pentadec-10-enoic acid. smpdb.ca FATP1 is an integral membrane protein found in tissues with high fatty acid metabolism, such as skeletal muscle, adipose tissue, and the heart. berkeley.edu It facilitates the transport of fatty acids across the plasma membrane. smpdb.ca The function of FATP1 is not merely passive transport; it also possesses acyl-CoA synthetase activity, which is crucial for trapping the fatty acid inside the cell by converting it into its acyl-CoA derivative, thereby preventing its efflux. berkeley.edu This dual function of transport and enzymatic activity makes FATP1 a key regulator of fatty acid influx.

Acyl-CoA Activation and Derivatization

Once inside the cell, this compound must be activated before it can be utilized in metabolic pathways. This activation step involves the conversion of the free fatty acid into a high-energy thioester derivative, a molecule known as acyl-CoA.

Formation of (10Z)-Pentadec-10-enoyl-CoA via Long-Chain Fatty-Acid CoA Ligase 1

The activation of (10Z)-pentadec-10-enoic acid is catalyzed by Long-chain-fatty-acid—CoA ligase 1 (ACSL1). smpdb.ca This enzyme, also known as acyl-CoA synthetase, facilitates the reaction between the fatty acid, coenzyme A (CoA), and ATP to form (10Z)-pentadec-10-enoyl-CoA, AMP, and pyrophosphate. uniprot.orgwikipedia.org ACSL1 is a key enzyme in fatty acid metabolism, channeling fatty acids towards either anabolic pathways, such as the synthesis of complex lipids, or catabolic pathways, like beta-oxidation. uniprot.orgnih.gov The formation of (10Z)-pentadec-10-enoyl-CoA is an essential step that primes the fatty acid for its subsequent metabolic fates within the cell. smpdb.ca

Integration into Complex Lipids and Cellular Structures

Activated fatty acids like (10Z)-pentadec-10-enoyl-CoA can be incorporated into various complex lipids, most notably phospholipids (B1166683), which are the primary components of cellular membranes. This integration influences the physical properties and functionality of these membranes.

Incorporation into Phospholipids and Impact on Membrane Fluidity and Function

(10Z)-Pentadec-10-enoyl-CoA can serve as a substrate for the synthesis of phospholipids, where it is esterified to the glycerol (B35011) backbone. The incorporation of unsaturated fatty acids, such as this compound, into the phospholipid bilayer has a significant impact on membrane fluidity. The cis double bond in the acyl chain of (10Z)-pentadec-10-enoic acid introduces a kink, which prevents the fatty acid tails from packing closely together. khanacademy.org This increased spacing between phospholipid molecules enhances the fluidity of the membrane. khanacademy.orgnih.gov Membrane fluidity is crucial for various cellular functions, including the activity of membrane-bound enzymes and receptors, and the transport of molecules across the membrane. nih.gov The specific fatty acid composition of membrane phospholipids can be influenced by dietary intake, thereby modulating membrane characteristics. wikipedia.org

Degradation Pathways

The primary catabolic pathway for fatty acids is beta-oxidation, a process that occurs within the mitochondria and peroxisomes to generate energy in the form of ATP. aocs.org For an odd-chain unsaturated fatty acid like this compound, this process involves a series of enzymatic reactions that sequentially shorten the carbon chain.

The degradation of (10Z)-pentadec-10-enoyl-CoA begins with several cycles of beta-oxidation, which proceed in the same manner as for saturated fatty acids, cleaving two-carbon units in the form of acetyl-CoA from the carboxyl end. ourbiochemistry.com This continues until the double bond at the tenth carbon is reached. The presence of the cis-double bond requires the action of an auxiliary enzyme, an isomerase, to convert the cis-Δ3-enoyl-CoA intermediate into a trans-Δ2-enoyl-CoA, which can then re-enter the beta-oxidation spiral. aocs.orgwikipedia.org

After further cycles of beta-oxidation, the final round of cleavage for the 15-carbon chain results in the formation of one molecule of acetyl-CoA and one molecule of propionyl-CoA, a three-carbon acyl-CoA. ourbiochemistry.comwikipedia.orgyoutube.com Propionyl-CoA is then converted to succinyl-CoA through a series of reactions involving the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. wikipedia.orgyoutube.com Succinyl-CoA can then enter the citric acid cycle, contributing to cellular energy production. wikipedia.org

Enzymatic Transformations and Biotransformation Research

Biotransformation, the use of biological systems to perform chemical transformations, is a field of growing interest for creating novel compounds from natural products like fatty acids. oaepublish.commdpi.com Research in this area explores the use of whole microbial cells or isolated enzymes to modify the structure of this compound, potentially leading to derivatives with new or enhanced properties. frontiersin.org

Enzymatic transformations of fatty acids can introduce various functional groups, such as hydroxyl groups, or alter the existing structure through reactions like oxidation, reduction, or rearrangement. oaepublish.com For instance, certain bacteria are known to convert unsaturated fatty acids into mono-, di-, and tri-hydroxy fatty acid derivatives. frontiersin.org While specific studies focusing exclusively on this compound are not extensively detailed in the provided context, the general principles of fatty acid biotransformation are applicable.

The enzymatic reduction of carboxylic acids to aldehydes is a particularly valuable transformation, and carboxylate reductases (CARs) are enzymes capable of this reaction. nih.gov A CAR from the fungus Neurospora crassa has demonstrated a broad substrate acceptance, suggesting its potential for the transformation of various carboxylic acids, which could include this compound. nih.gov Such enzymatic reactions offer a mild and selective alternative to chemical methods. nih.gov

Furthermore, lipases are widely used enzymes in biotransformation for esterification reactions. For example, the immobilized lipase (B570770) Lipozyme® 435 has been used to synthesize a novel diester from 2-methylpentanoic acid and 1,10-decanediol, highlighting the potential for creating new molecules from fatty acid-like substrates. mdpi.com

Table 2: Examples of Enzymatic Reactions in Biotransformation

| Reaction Type | Enzyme Class | Potential Product from this compound |

| Hydroxylation | Hydroxylase | Hydroxypentadecenoic acid |

| Reduction | Carboxylate Reductase | Pentadec-10-enal |

| Esterification | Lipase | This compound esters |

| Oxidation | Oxidase | Oxidized derivatives of this compound |

Biological Activities and Cellular Mechanisms of Action in Vitro and in Vivo Research Models

Modulation of Cellular Signaling and Gene Expression

While direct studies on pentadec-10-enoic acid's influence on cellular signaling and gene expression are limited, research on related fatty acid derivatives provides valuable insights into its potential mechanisms of action.

Currently, there is a lack of specific research data detailing the direct influence of this compound on the expression of genes involved in lipid metabolism. The metabolism of odd-chain fatty acids, in general, is an area of ongoing investigation to understand their full physiological significance.

While direct evidence for this compound is not available, studies on nitroalkene derivatives of other unsaturated fatty acids, such as oleic and linoleic acid, have demonstrated significant anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.comresearchgate.net NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The electrophilic nature of fatty acid nitroalkenes allows them to interact with and modify key proteins in the NF-κB pathway. nih.gov Specifically, these derivatives can directly alkylate the p65 subunit of NF-κB, which inhibits its ability to bind to DNA and activate the transcription of target inflammatory genes. nih.govresearchgate.net This mechanism has been observed in various cell types, including macrophages. nih.gov The inhibition of NF-κB signaling by nitro-fatty acids leads to a downstream reduction in the production of pro-inflammatory cytokines. nih.govelsevierpure.comnih.gov

A study investigating a range of synthetic nitroalkene fatty acid derivatives found that the position of the nitroalkene group along the acyl chain influences the potency of NF-κB inhibition, with omega-5 nitroalkenes showing maximal inhibition of TNFα-stimulated NF-κB activity. elsevierpure.comnih.gov

Similar to their effects on NF-κB, nitroalkene derivatives of unsaturated fatty acids are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comelsevierpure.comnih.govnih.govresearchgate.net Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, forming a primary cellular defense against oxidative stress.

The activation of Nrf2 by nitro-fatty acids is also mediated by their electrophilic properties. mdpi.com These molecules can covalently modify cysteine residues on Keap1, a repressor protein that targets Nrf2 for degradation under basal conditions. mdpi.com This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, where it can then induce the expression of its target genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase modifier subunit (GCLM). nih.govacs.org

Antimicrobial Properties

The antimicrobial potential of fatty acids has been recognized for some time, with research indicating that both saturated and unsaturated fatty acids possess inhibitory activity against a range of microorganisms.

There is currently a lack of specific data on the antifungal activity of this compound. Research into the antifungal properties of other fatty acids is ongoing, with some studies indicating that certain fatty acids can inhibit the growth of various fungal species. oup.com However, without direct experimental evidence, the antifungal potential of this compound remains to be determined.

Inhibition of Bacterial and Fungal Biofouling

It is worth noting that research on the saturated counterpart, pentadecanoic acid, has shown it to be ineffective as an antibacterial agent against Listeria monocytogenes. This highlights the importance of the unsaturated bond in potential antimicrobial activity and underscores the need for specific studies on this compound.

Antioxidant Research in Cell Lines and Animal Models

As of the current body of scientific literature, there are no available studies that have specifically evaluated the antioxidant activity of this compound in either cell lines or animal models. Standard in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or ORAC (Oxygen Radical Absorbance Capacity) assays have not been reported for this specific fatty acid. Therefore, its capacity to scavenge free radicals or protect cells from oxidative stress remains uncharacterized.

Anti-Inflammatory Research in Cell Lines and Animal Models

Limited but specific research has indicated a potential anti-inflammatory role for this compound. A study investigating the inhibition of indoleamine 2,3-dioxygenase (IDO1) activity, an enzyme involved in inflammation and immune tolerance, demonstrated that 10(Z)-pentadecenoic acid could modulate inflammatory pathways. In this study, the compound was shown to inhibit the interferon-gamma (IFN-γ)-induced production of kynurenine (B1673888) in THP-1 human monocytic cells. caymanchem.com

Table 1: Anti-Inflammatory Activity of 10(Z)-Pentadecenoic Acid

| Cell Line | Inflammatory Stimulus | Biomarker Measured | Inhibition (%) |

|---|---|---|---|

| THP-1 | IFN-γ | Kynurenine Production | 16 |

This finding suggests that this compound may exert anti-inflammatory effects by modulating the kynurenine pathway, which is a significant area for therapeutic intervention in inflammatory diseases. However, further research is required to elucidate the broader anti-inflammatory mechanisms and its effects in animal models.

Anti-Cancer Research in Cell Lines (e.g., potential for apoptosis induction)

Direct research on the anti-cancer properties of this compound, specifically its ability to induce apoptosis in cancer cell lines, is not currently available in the scientific literature. However, studies on its saturated analog, pentadecanoic acid (C15:0), have provided evidence of cytotoxic and pro-apoptotic effects in breast cancer cells, which may suggest a potential area of investigation for this compound.

Pentadecanoic acid has been shown to exert selective cytotoxic effects on the human breast cancer cell line MCF-7. Furthermore, it has been demonstrated to induce cell cycle arrest at the sub-G1 phase and promote caspase-dependent apoptosis in these cells. researchgate.net While these findings are for a structurally related saturated fatty acid, they highlight the potential for 15-carbon fatty acids to influence cancer cell viability. The presence of a double bond in this compound could significantly alter its biological activity in this context, warranting direct investigation.

Table 2: Cytotoxic and Pro-Apoptotic Effects of Pentadecanoic Acid (C15:0) on Breast Cancer Cells

| Compound | Cell Line | Activity | Observations |

|---|---|---|---|

| Pentadecanoic Acid | MCF-7 | Cytotoxicity | Selective cytotoxic effects |

| Pentadecanoic Acid | MCF-7 | Apoptosis Induction | Induces caspase-dependent apoptosis and cell cycle arrest at sub-G1 phase |

Chemical Synthesis Methodologies for Research Applications

De Novo Synthesis Strategies

De novo synthesis refers to the construction of complex molecules from simpler, readily available precursors. For pentadec-10-enoic acid, these methods are fundamental for creating the 15-carbon backbone and accurately placing the double bond at the C-10 position.

Wittig Reaction-Based Synthesis

The Wittig reaction is a cornerstone of organic synthesis, celebrated for its reliability in forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgmnstate.edu This method allows for the assembly of two smaller carbon fragments, offering precise control over the location of the resulting double bond. mnstate.edu The strong phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction. total-synthesis.com

The synthesis of this compound via the Wittig reaction can be strategically designed by choosing two appropriate fragments that will combine to form the 15-carbon chain. A common approach involves the reaction of an aldehyde with a phosphonium ylide. For instance, a five-carbon aldehyde (pentanal) can be reacted with a ten-carbon phosphonium ylide that contains a protected carboxyl group.

The ylide is typically generated in situ by treating a triphenylphosphonium salt with a strong base. masterorganicchemistry.com The choice of base and solvent is critical and depends on the stability of the ylide. Non-stabilized ylides, which are common in fatty acid synthesis, require strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). organic-chemistry.orgmnstate.edu

Table 1: Typical Starting Materials and Conditions for Wittig Synthesis of this compound Precursor

| Component | Example | Purpose |

| Aldehyde | Pentanal | Provides the first 5 carbons of the final chain. |

| Phosphonium Salt | (9-carboxynonyl)triphenylphosphonium bromide | Precursor to the 10-carbon ylide containing the carboxyl group. |

| Base | n-Butyllithium (n-BuLi) | Deprotonates the phosphonium salt to form the reactive ylide. mnstate.edu |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent to facilitate the reaction. |

| Temperature | Typically low temperatures (e.g., -78 °C to room temp) | To control reactivity and side reactions. |

In this synthetic pathway, the Wittig reaction between the aldehyde and the ylide initially forms an oxaphosphetane intermediate. total-synthesis.compitt.edu This four-membered ring then collapses to yield the desired alkene and triphenylphosphine oxide. mnstate.edutotal-synthesis.com The geometry of the resulting double bond (Z or E) is influenced by the ylide's structure and the reaction conditions. organic-chemistry.org

If the carboxyl group on the phosphonium salt is protected (e.g., as an ester) during the reaction, a final deprotection step is required. Alternatively, if a terminal alcohol is used, it must be oxidized to the carboxylic acid after the carbon backbone has been formed. This oxidation can be achieved using various reagents, such as Jones reagent (chromium trioxide in sulfuric acid) or a two-step Swern or Dess-Martin periodinane oxidation followed by a Pinnick oxidation. This final step yields the target molecule, this compound.

Hydrazone Rearrangement Pathway for Double-Bond Positioning Control

For precise control over the placement of a double bond in less substituted positions, the Shapiro reaction offers a powerful alternative. wikipedia.orgarkat-usa.org This reaction transforms a ketone or aldehyde into an alkene through the decomposition of a tosylhydrazone intermediate, typically yielding the less-substituted (kinetic) olefin product. arkat-usa.org

The synthesis would begin with a ketone precursor, such as pentadecan-10-one, with a protected carboxylic acid at the C-1 position. This ketone is first reacted with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone. Treatment of this intermediate with at least two equivalents of a strong organolithium base, like n-butyllithium, at low temperatures initiates the key rearrangement. wikipedia.org The base first deprotonates the hydrazone nitrogen, and a second equivalent removes a proton from the carbon adjacent to the hydrazone, leading to the formation of a vinyldiazenide anion. This intermediate then eliminates molecular nitrogen to generate a vinyllithium species, which can be quenched with water or another electrophile to give the final alkene. wikipedia.org This method's ability to dictate the double bond's position based on the initial ketone placement makes it highly valuable for synthesizing specific unsaturated fatty acid isomers.

Table 2: Key Steps in the Hydrazone Rearrangement (Shapiro Reaction) Pathway

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| 1. Hydrazone Formation | Ketone precursor, p-toluenesulfonylhydrazide, acid catalyst | Tosylhydrazone | Converts the ketone into a reactive hydrazone intermediate. wikipedia.org |

| 2. Elimination | 2 equivalents of n-butyllithium (n-BuLi) in THF, -78 °C to 0 °C | Vinyllithium species | Decomposes the tosylhydrazone to form a vinyllithium intermediate with the double bond at the desired position. wikipedia.orgarkat-usa.org |

| 3. Quenching | Water (H₂O) or other proton source | Alkene | Protonates the vinyllithium to yield the final alkene product. |

| 4. Deprotection | Acid or base hydrolysis | This compound | Removes any protecting groups from the carboxyl function. |

Cross-Metathesis Approach using Olefin Metathesis

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, enabling the efficient synthesis of complex molecules. d-nb.info The cross-metathesis variant, in particular, joins two different olefin molecules, making it an effective strategy for constructing the carbon chain of this compound. organic-chemistry.org This approach is often characterized by high functional group tolerance and mild reaction conditions. harvard.edu

The synthesis of this compound via cross-metathesis involves the reaction of two carefully chosen terminal alkenes. For example, 1-pentene could be reacted with methyl 10-undecenoate. The metathesis reaction would then form a new double bond at the C-10 position, creating the desired 15-carbon backbone, with the release of ethylene gas as a volatile byproduct, which helps drive the reaction to completion. illinois.edu

The success of this reaction hinges on the use of a suitable catalyst. Ruthenium-based catalysts, developed by Robert H. Grubbs, are widely used due to their stability and broad substrate compatibility. harvard.edu

Grubbs' First-Generation Catalyst: This catalyst is effective for many applications but can show lower activity with sterically hindered or electron-deficient olefins.

Grubbs' Second-Generation Catalyst: Featuring an N-heterocyclic carbene (NHC) ligand, this catalyst offers significantly higher reactivity and broader functional group tolerance, making it highly suitable for complex syntheses like those involving fatty acid esters. harvard.edunih.gov

Hoveyda-Grubbs Catalysts: These are known for their enhanced stability and are often used to achieve higher yields and stereoselectivity. sigmaaldrich.com

The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or toluene under an inert atmosphere.

Table 3: Reactants and Catalysts for Cross-Metathesis Synthesis

| Component | Example | Role |

| Olefin 1 | 1-Pentene | Provides the terminal 5-carbon segment of the fatty acid. |

| Olefin 2 | Methyl 10-undecenoate | Provides the 10-carbon segment containing the ester group. |

| Catalyst | Grubbs' Second-Generation Catalyst | Catalyzes the cleavage and reformation of double bonds to join the two olefins. harvard.edunih.gov |

| Solvent | Dichloromethane (DCM) | Inert solvent for the reaction. |

Following the metathesis reaction, a standard hydrolysis of the resulting methyl ester yields the final product, this compound.

Derivatization and Modification for Structure-Activity Studies

The chemical structure of this compound can be strategically modified to explore how changes in its functional groups impact its biological activity. This process, known as derivatization, is crucial for structure-activity relationship (SAR) studies. By creating a series of related compounds, researchers can identify the key structural features responsible for a molecule's effects. The primary sites for modification on this compound are its carboxylic acid group and the carbon-carbon double bond.

Esterification Reactions

Esterification involves the reaction of the carboxylic acid group of this compound with an alcohol in the presence of an acid catalyst to form an ester. This modification is significant in SAR studies as it alters the polarity and steric bulk of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

The reaction can be generalized as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Where R represents the pentadec-10-enyl chain and R' is the alkyl or aryl group from the alcohol.

A variety of alcohols can be used to generate a library of esters for biological screening. For instance, esterification with simple alcohols like methanol or ethanol can provide a baseline for how size and polarity changes affect activity. More complex alcohols can also be employed to introduce specific functionalities. The synthesis of esters can be achieved through various methods, including Fischer esterification, which typically uses a strong acid catalyst like sulfuric acid, or through lipase-catalyzed reactions for a more environmentally friendly approach researchgate.netnih.gov.

Table 1: Examples of Esterification Reactions of this compound

| Reactant (Alcohol) | Product (Ester) | Potential Impact on Properties |

|---|---|---|

| Methanol | Methyl pentadec-10-enoate | Increased lipophilicity compared to the parent acid. |

| Ethanol | Ethyl pentadec-10-enoate | Further increase in lipophilicity. |

Amidation Reactions (e.g., Synthesis of N-(2-hydroxyethyl)pentadec-10-enamide)

Amidation reactions convert the carboxylic acid group into an amide. This is another critical derivatization strategy as amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding, potentially leading to stronger interactions with biological targets.

The synthesis of N-(2-hydroxyethyl)pentadec-10-enamide is a specific example of amidation. This can be achieved by reacting this compound with 2-aminoethanol. The reaction can be performed directly by heating the reactants, often without a catalyst, or by using coupling agents to facilitate the reaction under milder conditions researchgate.netsciepub.com. Lipase-catalyzed amidation is also a viable method researchgate.net.

The general reaction is:

R-COOH + H₂N-R'-OH → R-CONH-R'-OH + H₂O

The resulting N-(2-hydroxyethyl)pentadec-10-enamide possesses both a lipophilic fatty acid chain and a hydrophilic head group containing an amide and a hydroxyl group, making it an amphiphilic molecule with potential applications as a bioactive lipid.

Introduction of Electrophilic Groups (e.g., Nitroalkene Derivatives)

The double bond in this compound is a site for introducing electrophilic groups, which can act as Michael acceptors and react with nucleophilic residues in biological macromolecules. The synthesis of nitroalkene derivatives is one such modification.

A common method to introduce a nitro group is through the nitration of the alkene. However, direct nitration can be unselective sci-rad.com. A more controlled approach involves a multi-step synthesis, for example, via a Henry reaction between an aldehyde and a nitroalkane, followed by dehydration to form the nitroalkene mdpi.com. For this compound, this would involve cleavage of the double bond to form an aldehyde, followed by reaction with a suitable nitroalkane and subsequent elimination.

The introduction of a nitro group significantly alters the electronic properties of the molecule, making the double bond highly electrophilic. These derivatives are of interest for their potential to covalently modify biological targets.

Oxidation to Form Epoxides or Diols

The double bond of this compound can be oxidized to form an epoxide or a diol. These reactions introduce oxygen-containing functional groups that can significantly alter the biological properties of the molecule.

Epoxidation: This reaction typically involves treating the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The result is an epoxide, a three-membered ring containing an oxygen atom.

R-CH=CH-R' + R''-COOOH → R-CH(O)CH-R' + R''-COOH

Epoxides are reactive intermediates and can be further transformed. In biological systems, fatty acid epoxides are known to be signaling molecules.

Dihydroxylation: The double bond can be converted into a vicinal diol (two hydroxyl groups on adjacent carbons). This can be achieved in two steps by first forming an epoxide and then subjecting it to acid- or base-catalyzed hydrolysis libretexts.orgresearchgate.net. Alternatively, direct dihydroxylation can be performed using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). The stereochemistry of the resulting diol depends on the reagents used.

These oxygenated derivatives are often metabolites of unsaturated fatty acids in vivo and may possess their own distinct biological activities nih.gov.

Reduction to Pentadecanoic Acid

The double bond in this compound can be reduced to a single bond, converting the unsaturated fatty acid into its saturated counterpart, pentadecanoic acid wikipedia.org. This is typically achieved through catalytic hydrogenation aocs.orggoogle.comneliti.comrsc.org. In this process, the fatty acid is reacted with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel acs.org.

The reaction is as follows:

CH₃(CH₂)₃CH=CH(CH₂)₈COOH + H₂ --(Catalyst)--> CH₃(CH₂)₁₃COOH

This modification is fundamental in SAR studies to determine the importance of the double bond for the observed biological activity. Comparing the activity of this compound with that of pentadecanoic acid can reveal whether the unsaturation is essential for its function mdpi.comnih.govnih.govpreprints.org.

Table 2: Summary of Derivatization and Modification Reactions of this compound

| Reaction Type | Reagents | Functional Group Modified | Product Functional Group |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Carboxylic Acid | Ester |

| Amidation | Amine | Carboxylic Acid | Amide |

| Introduction of Electrophilic Groups | Nitrating agents | Double Bond | Nitroalkene |

| Oxidation (Epoxidation) | Peroxy acid | Double Bond | Epoxide |

| Oxidation (Dihydroxylation) | OsO₄ or KMnO₄ | Double Bond | Diol |

Advanced Analytical and Quantification Methodologies in Research

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups of pentadec-10-enoic acid by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of fatty acids. nih.govaocs.org It provides precise information about the carbon skeleton and the position and geometry of the double bond.

¹H NMR Spectroscopy provides data on the hydrogen atoms within the molecule. For this compound, characteristic chemical shifts are expected based on the proton's local chemical environment. The olefinic protons (H10 and H11) are the most deshielded among the non-acidic protons, typically appearing around 5.3-5.4 ppm. nih.gov Other key signals include the triplet for the methylene (B1212753) group alpha to the carboxyl group (C2) at approximately 2.34 ppm, the allylic protons on C9 and C12 at around 2.01 ppm, the large signal for the bulk methylene groups of the aliphatic chain between 1.2 and 1.4 ppm, and the terminal methyl group (C15) triplet at about 0.88 ppm. psecommunity.orgmagritek.com

¹³C NMR Spectroscopy offers insights into the carbon framework of the molecule. The carbon chemical shifts are sensitive to the electronic environment and the geometry of the double bond. rsc.orguc.pt The carboxyl carbon (C1) is the most downfield signal, typically appearing around 180 ppm. The olefinic carbons (C10 and C11) resonate in the 129-131 ppm region. researchgate.net The chemical shifts of the allylic carbons (C9 and C12) and the other sp³-hybridized carbons in the chain provide a complete structural map of the fatty acid. rsc.org Small but distinct differences in the chemical shifts of the olefinic and allylic carbons can be used to distinguish between the cis (Z) and trans (E) isomers of this compound. aocs.org

Below are the predicted NMR data for the (Z)- and (E)-isomers of this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH (H1) | ~11.5 (broad s) | Singlet |

| -CH=CH- (H10, H11) | ~5.35 | Multiplet |

| -CH₂-COOH (H2) | ~2.34 | Triplet |

| =CH-CH₂- (H9, H12) | ~2.01 | Multiplet |

| -CH₂-CH₂-COOH (H3) | ~1.63 | Quintet |

| -(CH₂)n- | ~1.2-1.4 | Multiplet |

| -CH₃ (H15) | ~0.88 | Triplet |

| Carbon Assignment | Predicted Chemical Shift (ppm) - (Z)-isomer | Predicted Chemical Shift (ppm) - (E)-isomer |

|---|---|---|

| -COOH (C1) | ~180.5 | ~180.6 |

| -CH=CH- (C10, C11) | ~130.0, ~129.8 | ~130.5, ~130.3 |

| -CH₂-COOH (C2) | ~34.1 | ~34.1 |

| =CH-CH₂- (C9) | ~27.2 | ~32.6 |

| =CH-CH₂- (C12) | ~29.5 | ~34.9 |

| -CH₂-CH₂-COOH (C3) | ~24.7 | ~24.7 |

| -(CH₂)n- (C4-C8, C13) | ~29.0-29.6 | ~28.9-29.5 |

| -CH₂-CH₃ (C14) | ~22.6 | ~22.5 |

| -CH₃ (C15) | ~14.1 | ~14.0 |

Fourier Transform-Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a fatty acid. For this compound, the FTIR spectrum is characterized by several key absorption bands. A prominent, broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. The C=O stretch of the carboxyl group gives a strong, sharp peak around 1710 cm⁻¹. The presence of the carbon-carbon double bond is indicated by the =C-H stretching vibration, which typically appears just above 3000 cm⁻¹, and a C=C stretching vibration around 1650 cm⁻¹, although the latter can be weak and difficult to observe for non-conjugated systems. The aliphatic nature of the molecule is confirmed by strong C-H stretching bands for the CH₂ and CH₃ groups just below 3000 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| =C-H Stretch | 3000-3020 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=C Stretch | 1640-1660 | Weak to Medium |

| C-H Bend (CH₂) | ~1465 | Medium |

| =C-H Bend (trans) | 960-970 | Strong |

| =C-H Bend (cis) | ~675-730 | Medium, Broad |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds, making it an excellent tool for characterizing the carbon backbone and double bonds of fatty acids. In the Raman spectrum of this compound, the C=C stretching vibration gives a strong and distinct peak around 1655 cm⁻¹ for a cis double bond. The =C-H in-plane bending (scissoring) mode for a cis configuration is observed around 1266 cm⁻¹. The aliphatic chain is characterized by a strong CH₂ twisting mode around 1301 cm⁻¹ and a CH₂ scissoring mode around 1440 cm⁻¹. The high specificity of these signals allows for the quantification of the degree of unsaturation in lipid mixtures.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2800-3000 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1740 | Weak |

| C=C Stretch (cis) | ~1655 | Strong |

| CH₂ Scissoring | ~1440 | Strong |

| CH₂ Twisting | ~1301 | Medium |

| =C-H Bend (cis) | ~1266 | Medium |

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) is a cornerstone of lipidomics, offering high sensitivity and specificity for the analysis of fatty acids in complex biological samples. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

Electrospray Ionization (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for the analysis of fatty acids. Typically, this compound is analyzed in the negative ion mode, where it readily loses a proton from its carboxylic acid group to form the deprotonated molecule [M-H]⁻. For this compound (molar mass 240.38 g/mol ), this would result in a prominent ion at an m/z of approximately 239.2.

While ESI-MS is excellent for determining the molecular weight and quantifying the abundance of the fatty acid, standard collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is often insufficient to pinpoint the exact location of the double bond within the aliphatic chain. The low-energy fragmentation of the [M-H]⁻ ion of monounsaturated fatty acids is typically dominated by the loss of water and does not produce fragments that are diagnostic of the double bond's position. More advanced MS techniques or chemical derivatization are often required for unambiguous double bond localization.

Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI)

IR-MALDESI is an ambient ionization technique that combines a mid-infrared laser for sample desorption with electrospray for post-ionization. A key advantage of this method is its ability to analyze lipids directly from biological tissues and other complex samples with minimal or no sample preparation. rsc.org In a typical IR-MALDESI experiment, a pulsed mid-IR laser is tuned to a vibrational frequency of water or a deposited ice matrix, causing the ablation of sample material. The desorbed neutral molecules, including this compound, are then ionized by intersecting with a charged ESI plume before being introduced into the mass spectrometer. rsc.org

This technique is particularly powerful for mass spectrometry imaging (MSI), where it can be used to map the spatial distribution of this compound and other lipids within a tissue section. By rastering the laser across the sample surface, a detailed chemical image can be generated, providing insights into the localized lipid metabolism. aocs.org The coupling of IR-MALDESI with high-resolution mass spectrometers allows for the accurate mass determination of this compound, facilitating its identification within the complex lipidome of the sample. rsc.org

Structure Activity Relationship Sar Studies and Analogs

Comparison with Structurally Similar Fatty Acids

Pentadecanoic acid (C15:0) is the saturated counterpart to pentadec-10-enoic acid, differing only in the absence of a double bond. A growing body of research supports pentadecanoic acid as a bioactive fatty acid with a range of beneficial effects. acs.orgnih.gov Studies have shown that C15:0 exhibits broad anti-inflammatory and antiproliferative activities across various human cell-based systems. plos.org It has been demonstrated to have 36 annotated and clinically relevant activities in 10 out of 12 primary human cell systems. acs.orgplos.org

The anti-inflammatory properties of pentadecanoic acid include the reduction of several pro-inflammatory biomarkers. plos.org In contrast to some other fatty acids, C15:0 has been shown to be non-cytotoxic at a range of concentrations. acs.orgplos.org The comparison with pentadecanoic acid highlights the significant influence of the double bond in this compound on its physical and biological properties. The presence of the double bond introduces a kink in the acyl chain, which can alter membrane fluidity and protein interactions, likely leading to different biological activities compared to its saturated analog.

| Activity | Pentadecanoic Acid (C15:0) | Eicosapentaenoic Acid (EPA) |

|---|---|---|

| Anti-inflammatory | Broad activity, including decreased levels of eotaxin 3, MCP-1, VCAM-1, I-TAC, MIG, IL-8, IP-10, IL-1α, and IL-6. plos.org | Shared anti-inflammatory activities with C15:0 (e.g., lower VCAM and MCP-1), but less broad. acs.orgnih.gov |

| Antifibrotic | Lowered levels of collagen I, decorin, TIMP-1, tPA, and PAI-1. plos.orgnih.gov | Shared antifibrotic activities with C15:0 (e.g., lower collagen I, collagen III, and PAI-I). acs.orgnih.gov |

| Antiproliferative | Antiproliferative in endothelial cells, T cells, coronary artery smooth muscle cells, and fibroblasts. plos.org | Variable effects. |

| Cytotoxicity | Non-cytotoxic across all tested systems and concentrations. acs.orgplos.org | Cytotoxic to four cell systems at 50 μM. acs.orgplos.org |

When compared to other mono-unsaturated fatty acids, the unique properties of this compound are likely to be subtle and dependent on the specific biological system being studied. For instance, oleic acid (18:1 n-9) is a widely studied mono-unsaturated fatty acid with known effects on membrane fluidity and cell signaling. The shorter chain length of this compound would influence its partitioning into different cellular compartments and its interactions with fatty acid-binding proteins and enzymes. The position of the double bond in this compound at the n-5 position is also less common than the n-9 or n-7 positions found in oleic acid and palmitoleic acid, respectively, suggesting it may have unique metabolic fates and biological roles.

Studies on Nitrated Fatty Acid Derivatives

The introduction of a nitroalkene functional group to fatty acids creates a class of compounds known as nitrated fatty acids (NO2-FAs). These molecules are potent signaling mediators that can modulate inflammatory and cellular stress response pathways.

Nitrated fatty acids have been shown to be potent modulators of the Nrf2 and NF-κB signaling pathways. nih.govresearchgate.net The Nrf2 pathway is a critical regulator of antioxidant gene expression, while the NF-κB pathway is central to the inflammatory response.

In luciferase-based reporter assays, the position of the nitroalkene group was found to be a key determinant of the specific signaling pathway that was modulated. nih.govresearchgate.net For instance, Nrf2 was most effectively activated by omega-12 nitroalkene fatty acids. nih.govresearchgate.net Conversely, the inhibition of TNFα-stimulated NF-κB signaling was maximal for omega-5 nitroalkenes. nih.govresearchgate.net These findings indicate that both the α and ω acyl chain lengths play a role in the nitroalkene's ability to activate Nrf2 and inhibit NF-κB signaling. nih.govelsevierpure.comresearchgate.net The electrophilic nature of the nitroalkene group allows these molecules to react with nucleophilic residues on proteins, such as cysteine thiols, leading to the modulation of protein function and downstream signaling events. ntno.org

| Compound Feature | Effect on Nrf2 Activation | Effect on NF-κB Inhibition |

|---|---|---|

| Omega-12 Nitroalkene Position | Maximal activation. nih.govresearchgate.net | Less effective. |

| Omega-5 Nitroalkene Position | Less effective. | Maximal inhibition. nih.govresearchgate.net |

| Varying Acyl Chain Length (11 to 24 carbons) | Influences activity. nih.govresearchgate.net | Influences activity. nih.govresearchgate.net |

Research on Epoxydocosapentaenoic Acid (EDP) Analogs and Bioactivity

Epoxydocosapentaenoic acids (EDPs) are metabolic products of docosahexaenoic acid (DHA) formed by cytochrome P450 (CYP) epoxygenases. wikipedia.orgjove.com These molecules are recognized as potent lipid mediators that exhibit a range of biological activities, often surpassing those of their parent compound and related epoxidized fatty acids like epoxyeicosatrienoic acids (EETs). wikipedia.orgpnas.org For instance, EDPs have demonstrated greater potency in vasodilation and anti-inflammatory effects compared to EETs. pnas.org

A significant challenge with endogenous EDPs is their limited metabolic stability. They are rapidly hydrolyzed into less active vicinal diols by the soluble epoxide hydrolase (sEH) enzyme. wikipedia.orgmdpi.com This rapid inactivation restricts their therapeutic potential and has spurred research into developing more stable synthetic analogs that mimic or enhance the bioactivity of the natural compounds. pnas.orgmdpi.com

One area of investigation has been the development of EDP surrogates with improved chemical and metabolic stability for potential therapeutic use, particularly in cardioprotection. In a notable study, synthetic analogs were created by modifying the structure of natural EDPs, for example, by reducing the number of double bonds and replacing the epoxide group. mdpi.com The research investigated the cardioprotective properties of a 19,20-EDP analog, AS-II-75-27, and two 16,17-EDP analogs, AA-XII-52-4 and SA-26, against ischemia-reperfusion (IR) injury. mdpi.com

The findings revealed that while all three are structurally similar, only the SA-26 analog provided significant protection against myocardial IR injury. mdpi.com This protective effect was linked to the preservation of mitochondrial function through the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase. mdpi.com The activation of SIRT3 by SA-26 helped to limit the activation of the NLRP3 inflammasome, a critical component of the inflammatory response in cardiac injury. mdpi.com The other analogs, AS-27 and AA-4, did not offer sufficient protection, highlighting a clear structure-activity relationship where specific structural modifications determine the biological efficacy of the EDP analog. mdpi.com

The potent biological activities of EDPs, such as the inhibition of angiogenesis and tumor growth, further underscore the therapeutic potential of developing stable analogs. pnas.org The successful synthesis of such analogs could provide valuable tools for studying the physiological roles of EDPs and for developing novel therapeutic agents. acs.orgnih.gov

Interactive Table: EDP Analogs and Their Observed Bioactivity

| Analog Name | Parent EDP | Structural Modification | Key Bioactivity Finding |

|---|---|---|---|

| SA-26 | 16,17-EDP | Reduced double bonds, epoxy group replaced | Protects against myocardial ischemia-reperfusion injury via SIRT3-NLRP3 pathway. mdpi.com |

| AA-XII-52-4 (AA-4) | 16,17-EDP | Not specified in detail | Did not provide sufficient cardioprotection in the studied model. mdpi.com |

| AS-II-75-27 (AS-27) | 19,20-EDP | Not specified in detail | Did not provide sufficient cardioprotection in the studied model. mdpi.com |

Amide Derivatives and Enzyme Substrate Selectivity (e.g., N-Acylethanolamine Acid Amidase)

The conversion of fatty acids into their amide derivatives, such as N-acylethanolamines (NAEs), produces a class of bioactive lipids involved in various physiological processes, including pain and inflammation. nih.gov The biological activity of these molecules is tightly regulated by enzymes that control their synthesis and degradation. The substrate selectivity of these enzymes is crucial for maintaining homeostasis of specific signaling lipids. Two key enzymes in this context are Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA). nih.govnih.gov

NAAA is a cysteine hydrolase that preferentially catalyzes the breakdown of saturated and monounsaturated fatty acid ethanolamides, such as the anti-inflammatory lipid messenger palmitoylethanolamide (B50096) (PEA). nih.govtandfonline.com Understanding the structure-activity relationships that govern NAAA's substrate selectivity is critical for developing inhibitors that could raise the therapeutic levels of PEA. tandfonline.com

To investigate these relationships, researchers have synthesized various NAEs and tested them as substrates for NAAA. A specific derivative of this compound, (Z)-N-(2-hydroxyethyl)pentadec-10-enamide, was synthesized and evaluated in studies of NAAA's catalytic activity. tandfonline.com This research helps to elucidate how factors such as the length and degree of unsaturation of the acyl chain influence the enzyme's hydrolytic efficiency. tandfonline.com While NAAA is known to prefer saturated FAEs, detailed kinetic profiles with a variety of substrates, including unsaturated ones like the derivative of this compound, are necessary to fully map its substrate specificity. tandfonline.com

Similarly, FAAH, a serine hydrolase, is responsible for the degradation of a range of fatty acid amides, including the endocannabinoid anandamide. colby.edunih.gov Studies on FAAH have revealed that its substrate selectivity is determined by the specific architecture of its active site, which includes a "membrane-access" and an "acyl chain-binding" pocket. nih.govplos.org The dynamic interplay of residues within this active site, such as the "dynamic paddle" formed by Phe432 and Trp531, regulates how efficiently different lipid substrates are accommodated and positioned for hydrolysis. nih.govplos.org Research into the substrate specificity of enzymes like NAAA and FAAH using a diverse set of fatty acid amides, including those derived from this compound, is fundamental to understanding the regulation of lipid signaling pathways and for the rational design of targeted enzyme inhibitors.

Interactive Table: Amide Derivative of this compound in Enzyme Studies

| Compound Name | Parent Acid | Enzyme Studied | Research Focus |

|---|---|---|---|

| (Z)-N-(2-hydroxyethyl)pentadec-10-enamide | (Z)-pentadec-10-enoic acid | N-Acylethanolamine Acid Amidase (NAAA) | Investigating the relationship between fatty acid chain structure and enzyme catalytic efficiency. tandfonline.com |

Advanced Omics Research and Systems Biology Approaches

Metabolomics Profiling

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of cellular activity. For pentadec-10-enoic acid, metabolomic approaches are crucial for identifying its presence in complex biological systems and understanding its relationship with other metabolic pathways.

This compound, also known as C15:1n-5, has been identified in a variety of biological and environmental samples through metabolomic and lipidomic profiling. Its detection across different matrices underscores its presence in various metabolic systems. For instance, it has been identified in human plasma, where comprehensive workflows are used to discover and quantify a wide array of fatty acids. biorxiv.org In the context of hematological disorders, lipidomic studies of severe aplastic anemia (SAA) have compared the metabolic profiles of bone marrow and peripheral plasma. researchgate.net These studies revealed a general upregulation of fatty acids in the bone marrow supernatant of SAA patients compared to their peripheral serum, suggesting a potential disorder of fatty acid transport or hyperproduction within the bone marrow microenvironment. researchgate.net

Beyond human samples, this fatty acid has been detected in diverse natural sources, including in the needles and roots of Pinus taeda seedlings, milk, and pheasant eggs, highlighting its distribution in the food chain. frontiersin.orgacs.orgnih.gov

Table 1: Detection of this compound in Various Biological Samples

| Sample Type | Organism/Source | Key Finding | Citation(s) |

|---|---|---|---|

| Human Plasma | Human | Identified as part of the human lipidome using advanced LC-MS workflows. | biorxiv.org |

| Bone Marrow & Peripheral Serum | Human (SAA Patients) | General fatty acids found to be upregulated in bone marrow vs. peripheral serum. | researchgate.net |

| Needles & Roots | Pinus taeda (Loblolly Pine) | Identified as a metabolite in plant tissues under drought stress conditions. | frontiersin.org |

| Milk | Bovine | Levels of C15:1n-5 were found to correlate with storage time, suggesting it as a potential freshness indicator. | acs.org |

| Egg Yolk | Pheasant | Detected as a component of the fatty acid profile in eggs. | nih.gov |

| Marine Invertebrates | Sea Cucumber | Identified as a minor component of the total fatty acid profile. | mdpi.com |

The gut microbiota plays a critical role in metabolizing dietary fats, producing a range of unique fatty acid metabolites that are not synthesized by host enzymes. jsbms.jpresearchgate.net This metabolic activity includes the saturation of polyunsaturated fatty acids, which can generate various functional fatty acids. jsbms.jpresearchgate.net While the direct synthesis of this compound by specific gut microbes is an area requiring further research, the integration of metabolomic data with microbiome analysis is a key strategy for understanding the origins of such uncommon fatty acids.

Comprehensive analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to analyze fatty acid metabolites produced by gut microbiota in biological samples like feces, plasma, and various tissues. jsbms.jp These approaches allow researchers to correlate the abundance of specific bacterial taxa with the levels of particular fatty acids, thereby elucidating the metabolic interplay between the host and its microbiome. jsbms.jpresearchgate.net Such integrated analyses could determine whether this compound detected in human plasma is derived from dietary intake, endogenous metabolism, or production by the gut microbiota.

Lipidomics Analysis

Lipidomics focuses on the comprehensive analysis of the entire lipid profile (the lipidome) within a biological system. Given that this compound is a lipid, this sub-discipline of metabolomics is essential for its detailed characterization, quantification, and the study of its incorporation into more complex lipid species.

Accurate quantification of individual lipid species like this compound is fundamental to understanding its biological significance. Modern analytical platforms, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), offer the high sensitivity and selectivity required for this task. chalmers.seresearchgate.netcreative-proteomics.com

GC-MS is a standard technique for fatty acid analysis, often involving a derivatization step to convert fatty acids into fatty acid methyl esters (FAMEs) for improved volatility and chromatographic separation. chalmers.seresearchgate.net LC-MS platforms, particularly those with high-resolution mass spectrometers, are increasingly used for their ability to analyze intact lipid molecules without derivatization, providing structural information and resolving isomeric complexities. creative-proteomics.comfrontiersin.org A novel workflow combining liquid chromatography with ozone-induced dissociation mass spectrometry (LC-OzID-MS/MS) has been developed for the de novo identification of unsaturated fatty acids, enabling the precise determination of double bond positions and distinguishing between isomers in complex samples like human plasma. biorxiv.org In one such study, (10Z)-pentadec-10-enoic acid was successfully identified and listed among the diverse fatty acids present in human plasma. biorxiv.org

Table 2: Analytical Techniques for Quantification of this compound

| Technique | Platform Details | Sample Type | Key Advantage | Citation(s) |

|---|---|---|---|---|

| GC-MS | Gas Chromatography / Mass Spectrometry | Food, Yeast Biomass | Well-established method for FAMEs, providing robust quantification. | chalmers.seresearchgate.net |

| LC-MS/MS | Liquid Chromatography / Tandem Mass Spectrometry | Mouse Feces, Plasma, Tissues | High throughput and sensitivity for targeted analysis of fatty acid metabolites. | jsbms.jpresearchgate.net |

| LC-OzID-MS/MS | Ozone-induced Dissociation Mass Spectrometry | Human Plasma | Enables de novo identification and structural elucidation of double bond isomers without standards. | biorxiv.org |

Lipidomics is a powerful tool for investigating the pathogenesis of diseases, including the bone marrow failure syndrome, aplastic anemia (AA). researchgate.net While a direct role for this compound in AA has not been established, lipidomic studies have revealed significant alterations in lipid metabolism in AA patients, providing a crucial context for future research. nih.govnih.gov

In severe aplastic anemia (SAA), the bone marrow microenvironment is known to be inflamed, and immune-mediated destruction of hematopoietic stem cells is a key driver of the disease. nih.govnih.gov Lipidomic analysis of bone marrow from a mouse model of SAA revealed an imbalance of lipid mediators, with a reduction in specialized pro-resolving lipid mediators (SPMs), which are crucial for the resolution of inflammation. nih.govnih.gov Other studies focusing on serum from AA patients have identified alterations in free fatty acids and sphingomyelins, suggesting these lipid profiles could serve as indicators for disease progression or differentiation from other myeloid diseases. researchgate.net As noted earlier, a direct comparison between bone marrow and peripheral blood in SAA patients showed a higher concentration of fatty acids in the bone marrow, pointing to localized dysregulation of lipid metabolism. researchgate.net These findings highlight the importance of comprehensive lipid analysis in understanding AA pathophysiology. Future targeted studies could investigate whether this compound is among the dysregulated fatty acids in the AA bone marrow microenvironment and whether it plays a role in the inflammatory processes of the disease.

Multi-Omics Integration for Holistic Biological Insights

To achieve a holistic understanding of the biological role of this compound, data from lipidomics and metabolomics must be integrated with other 'omics' layers, such as genomics, transcriptomics, and proteomics. This systems biology approach can connect the presence and abundance of a metabolite to the genetic and regulatory networks that control its synthesis, degradation, and function.

For example, by integrating lipidomic data showing elevated levels of this compound with transcriptomic (gene expression) data from the same samples, researchers could identify upregulated genes encoding enzymes potentially involved in its synthesis or transport. Similarly, correlating its abundance with proteomic data could reveal proteins whose expression is influenced by this fatty acid, suggesting downstream functional effects. Furthermore, integrating microbiome data (16S rRNA sequencing or metagenomics) with host metabolomics could definitively link specific gut bacteria to the production of this compound, clarifying its origin.

While specific multi-omics studies centered on this compound are yet to be published, the methodologies for such integration are well-established. These approaches are crucial for moving beyond descriptive detection to a mechanistic understanding of how this specific fatty acid is involved in health and disease.

Interdisciplinary Research Perspectives and Future Directions

Emerging Roles in Cellular Regulation and Lipid Signaling

Pentadec-10-enoic acid, a monounsaturated odd-chain fatty acid, is gradually emerging from relative obscurity in the field of lipidomics. While extensive research has focused on more common fatty acids, the specific roles of C15:1 isomers in cellular regulation and signaling are beginning to be explored. Odd-chain fatty acids, in general, are gaining attention for their potential health benefits, and as a member of this group, this compound is a subject of growing interest.

Monounsaturated fatty acids are known to be integral components of cell membranes, influencing their fluidity and the function of membrane-bound proteins. This structural role can have significant downstream effects on cellular signaling pathways. Furthermore, some fatty acids can act as signaling molecules themselves or as precursors to more potent signaling lipids. While direct evidence for this compound is still scarce, the activities of other odd-chain fatty acids suggest potential roles in modulating inflammatory responses and metabolic processes. For instance, the saturated odd-chain fatty acid pentadecanoic acid (C15:0) has been shown to have broad anti-inflammatory and antiproliferative activities. It is plausible that the introduction of a double bond in this compound could confer unique properties and biological activities, potentially influencing pathways such as those involving peroxisome proliferator-activated receptors (PPARs) or sterol regulatory element-binding proteins (SREBPs), which are known to be modulated by other fatty acids.

One study has identified (Z)-pentadec-10-enoic acid as a component of a beeswax processing by-product with observed antibacterial activity. While the study did not elucidate the specific mechanism of action, it points towards a potential role for this fatty acid in antimicrobial defense, a significant area for future investigation. The interaction of fatty acids with bacterial cell membranes is a known mechanism of antibacterial action, and the specific structural features of this compound may be key to its efficacy.

Table 1: Potential Research Areas for the Bioactivity of this compound

| Research Area | Potential Biological Effect | Rationale |

| Anti-inflammatory Activity | Modulation of cytokine production and immune cell function. | General anti-inflammatory properties have been attributed to other odd-chain and monounsaturated fatty acids. |

| Metabolic Regulation | Influence on glucose and lipid metabolism. | Fatty acids are key players in metabolic signaling pathways. |

| Antimicrobial Effects | Inhibition of bacterial or fungal growth. | (Z)-pentadec-10-enoic acid has been identified in a substance with antibacterial properties. |

| Cancer Cell Biology | Effects on cancer cell proliferation, apoptosis, and signaling. | Monounsaturated fatty acids are known to play complex roles in cancer biology. |

Exploration of Novel Enzymatic Synthesis Pathways for Specific Isomers

The precise biological functions of this compound are likely dependent on the specific isomer (e.g., cis vs. trans) and the position of the double bond. Consequently, the development of methods for the stereospecific and regiospecific synthesis of these isomers is crucial for detailed biological studies. Enzymatic synthesis offers a promising avenue for achieving this level of precision, often with advantages in terms of sustainability and selectivity over traditional chemical synthesis.

The biosynthesis of odd-chain fatty acids typically starts with a propionyl-CoA primer, in contrast to the acetyl-CoA primer used for even-chain fatty acids. Subsequent elongation and desaturation steps are carried out by a suite of enzymes including fatty acid synthases (FAS), elongases, and desaturases. The introduction of the double bond at the Δ10 position would be catalyzed by a specific desaturase enzyme. While the precise enzymes responsible for the synthesis of this compound in various organisms are not yet fully characterized, the general principles of fatty acid biosynthesis provide a framework for exploring potential enzymatic pathways.

Biocatalysis, using whole cells or isolated enzymes, is a powerful tool for producing specific fatty acid isomers. For example, engineered microorganisms could be developed to overexpress specific desaturases and elongases to produce high-purity this compound isomers. The discovery and characterization of novel enzymes from diverse organisms, particularly those known to produce unusual fatty acids, will be key to advancing this field.

Table 2: Key Enzyme Classes in Fatty Acid Biosynthesis

| Enzyme Class | Function | Relevance to this compound Synthesis |

| Acetyl-CoA Carboxylase | Produces malonyl-CoA for fatty acid elongation. | Essential for the elongation of the fatty acid chain. |

| Fatty Acid Synthase (FAS) | Catalyzes the iterative elongation of the fatty acid chain. | Builds the carbon backbone of the fatty acid. |

| Desaturases | Introduce double bonds at specific positions in the fatty acid chain. | A Δ10-desaturase would be required to form the double bond in this compound. |

| Elongases | Extend the length of fatty acid chains. | Involved in producing the C15 backbone. |

Methodological Advancements in Detection and Quantification for Complex Biological and Environmental Matrices

The accurate detection and quantification of this compound in complex samples such as biological tissues, fluids, and environmental matrices present significant analytical challenges. This is primarily due to its likely low abundance compared to more common fatty acids and the presence of numerous isomeric forms of other fatty acids that can interfere with analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and powerful technique for fatty acid analysis. For GC-MS analysis, fatty acids are typically derivatized to their more volatile methyl esters (FAMEs). The mass spectrum of the FAME of this compound would provide information about its molecular weight and fragmentation pattern, aiding in its identification. However, distinguishing between positional and geometric isomers of C15:1 can be challenging with standard GC-MS methods. Advanced techniques, such as the use of specialized capillary columns and derivatization strategies that fix the double bond position, may be necessary for unambiguous isomer identification.

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another valuable tool for lipid analysis and can often provide complementary information to GC-MS. LC-MS can be particularly useful for analyzing intact lipids containing this compound, providing insights into the lipid classes in which this fatty acid is incorporated. The development of sensitive and specific LC-MS/MS methods, including the use of isotopically labeled internal standards, will be crucial for the accurate quantification of this compound in complex matrices.

Table 3: Comparison of Analytical Techniques for Fatty Acid Analysis

| Technique | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution for separating FAMEs, extensive spectral libraries available. | Derivatization is required, can be challenging to differentiate some isomers. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Can analyze intact lipids, high sensitivity and specificity. | Isomer separation can be difficult, may require specialized columns and methods. |

Ecological Impact Modeling and Environmental Fate Studies

The rate of biodegradation can be influenced by a variety of environmental factors, including temperature, pH, oxygen availability, and the presence of a competent microbial community. The structure of the fatty acid itself, such as chain length and the presence and position of double bonds, can also affect its biodegradability. While specific studies on the biodegradation of this compound are lacking, research on other long-chain unsaturated fatty acids suggests that it would be readily degraded in most aerobic environments. In anaerobic environments, the degradation process is slower and involves a consortium of different microbial groups.

The potential for bioaccumulation and ecotoxicity of this compound is expected to be low, given its nature as a readily metabolizable fatty acid. However, at very high concentrations, free fatty acids can exhibit some toxicity to aquatic organisms due to their surfactant-like properties, which can disrupt cell membranes. Modeling the environmental fate of this compound would involve considering its partitioning between water, soil, and sediment, as well as its rates of biodegradation under different environmental conditions. Such models would help to predict its persistence and potential for exposure in various ecosystems.

常见问题

Q. How to validate the purity of synthetic this compound using chromatographic and spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。